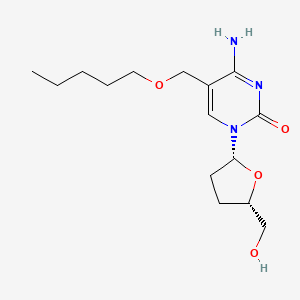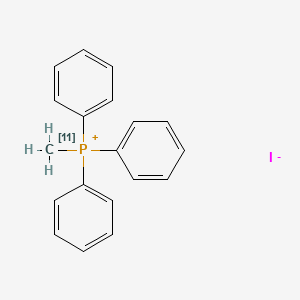
Methyltriphenylphosphonium iodide, (methyl-11C)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltriphenylphosphonium iodide, (methyl-11C) is a chemical compound with the molecular formula C19H18IP. It is a white to light yellow powder that is soluble in chloroform and methanol . This compound is commonly used as a precursor to Wittig reagents, which are essential in organic synthesis for the formation of alkenes .
Preparation Methods
Methyltriphenylphosphonium iodide can be synthesized through a reaction involving triphenylphosphine and methyl iodide. The reaction typically occurs in an inert atmosphere at room temperature. The product is then purified through recrystallization using solvents such as dichloromethane, ethyl acetate, and petroleum ether . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Methyltriphenylphosphonium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form various substituted phosphonium salts.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Wittig Reactions: It is commonly used to form alkenes through the Wittig reaction, where it reacts with carbonyl compounds in the presence of a base.
Common reagents and conditions used in these reactions include bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran or dichloromethane . Major products formed from these reactions include alkenes and other substituted phosphonium salts .
Scientific Research Applications
Methyltriphenylphosphonium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor to Wittig reagents, which are crucial for the synthesis of alkenes.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the preparation of radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of methyltriphenylphosphonium iodide involves its role as a precursor to Wittig reagents. In the Wittig reaction, the compound reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then reacts with the carbonyl compound to form the desired alkene . The molecular targets and pathways involved include the carbonyl group of the substrate and the phosphonium ylide intermediate .
Comparison with Similar Compounds
Methyltriphenylphosphonium iodide can be compared with other similar compounds such as:
Triphenylphosphine: Used as a ligand in various catalytic reactions.
Methyltriphenylphosphonium bromide: Similar in structure but with bromide as the counterion.
Ethyltriphenylphosphonium iodide: Similar in structure but with an ethyl group instead of a methyl group.
Methyltriphenylphosphonium iodide is unique due to its specific use as a precursor to Wittig reagents, which are essential for the formation of alkenes in organic synthesis .
Properties
CAS No. |
131291-58-2 |
|---|---|
Molecular Formula |
C19H18IP |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
(111C)methyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1-1; |
InChI Key |
JNMIXMFEVJHFNY-ULWFUOSBSA-M |
Isomeric SMILES |
[11CH3][P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






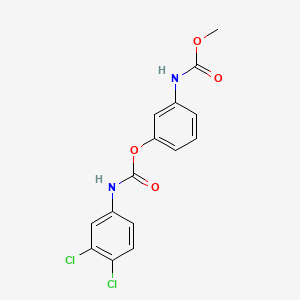
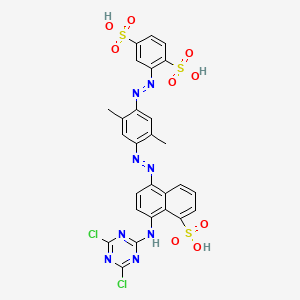
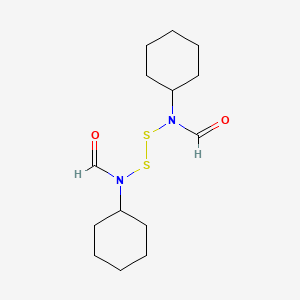
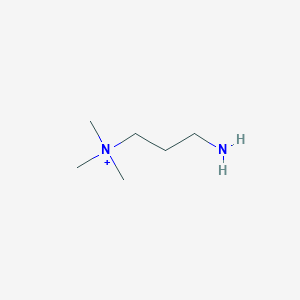
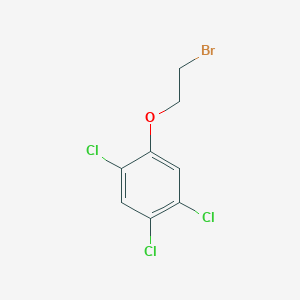
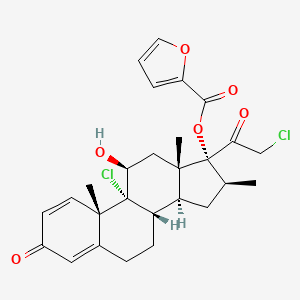

![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)

